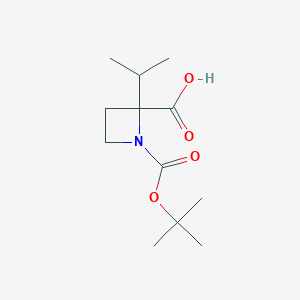
(R)-1-Boc-2-isopropylazetidine-2-carboxylic Acid
Descripción
®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is a chiral compound with significant interest in medicinal chemistry and organic synthesis. The compound features a four-membered azetidine ring, which is known for its strained structure and unique reactivity. The presence of the Boc (tert-butoxycarbonyl) protecting group and the isopropyl substituent further enhances its utility in various chemical transformations.
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-2-propan-2-ylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-8(2)12(9(14)15)6-7-13(12)10(16)17-11(3,4)5/h8H,6-7H2,1-5H3,(H,14,15) |
Clave InChI |
KUENZLNPOWQLTM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCN1C(=O)OC(C)(C)C)C(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides or other suitable reagents.
Boc Protection: The Boc protecting group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like trifluoroacetic acid (TFA) are used to remove the Boc group under mild conditions.
Major Products:
Oxidation: Oxo derivatives and carboxylates.
Reduction: Alcohols and amines.
Substitution: Deprotected azetidine derivatives.
Aplicaciones Científicas De Investigación
®-1-Boc-2-isopropylazetidine-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor for the development of drugs targeting various diseases.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, inhibiting or modulating their activity. The Boc group provides stability and protection during biochemical reactions, ensuring selective interactions with target molecules.
Comparación Con Compuestos Similares
(S)-1-Boc-2-isopropylazetidine-2-carboxylic Acid: The enantiomer of the compound with different stereochemistry.
1-Boc-2-methylazetidine-2-carboxylic Acid: A similar compound with a methyl group instead of an isopropyl group.
1-Boc-2-ethylazetidine-2-carboxylic Acid: A compound with an ethyl group in place of the isopropyl group.
Uniqueness: ®-1-Boc-2-isopropylazetidine-2-carboxylic Acid is unique due to its specific stereochemistry and the presence of the isopropyl group, which imparts distinct reactivity and selectivity in chemical and biological processes. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are crucial in drug development and other applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


